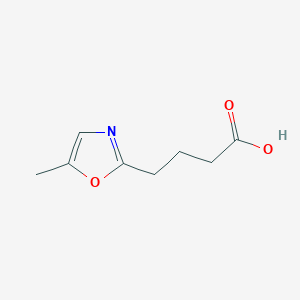

4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid

Description

Context within Heterocyclic Organic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, are fundamental to organic chemistry and biology. The 1,3-oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, is a prominent scaffold in a multitude of biologically active molecules. semanticscholar.org The presence of this ring system in 4-(5-methyl-1,3-oxazol-2-yl)butanoic acid places the compound within this significant class of organic molecules. The arrangement of the methyl group at the 5-position and the butanoic acid chain at the 2-position of the oxazole (B20620) ring creates a specific substitution pattern that influences its chemical properties and potential interactions.

Significance of the 1,3-Oxazole Ring System and Butanoic Acid Moiety in Synthetic Chemistry

The 1,3-oxazole nucleus is a valuable building block in the synthesis of a wide array of compounds, including pharmaceuticals, natural products, and advanced materials. organic-chemistry.org Its aromatic nature and the presence of heteroatoms provide sites for various chemical modifications. Synthetic strategies for constructing the 1,3-oxazole ring are well-established, often involving the cyclization of precursors like α-halo ketones or α-diazoketones. researchgate.net

The butanoic acid moiety, a four-carbon carboxylic acid, is also a common feature in organic synthesis. mdpi.com The carboxylic acid group is highly versatile and can undergo a variety of transformations, such as esterification, amidation, and reduction. youtube.com This functional group imparts acidic properties to the molecule and provides a handle for conjugation to other molecules. The combination of the stable, aromatic 1,3-oxazole ring with the reactive butanoic acid tail in this compound suggests its potential as a versatile intermediate in the synthesis of more complex molecules with tailored properties.

Interactive Data Table: Physicochemical Properties (Predicted)

As experimental data for this compound is not available in the surveyed literature, the following table presents predicted physicochemical properties. These values are computationally estimated and serve as a preliminary guide.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₁NO₃ |

| Molecular Weight | 169.18 g/mol |

| LogP | 1.2 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Note: These properties are predicted using computational models and have not been experimentally verified.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methyl-1,3-oxazol-2-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-6-5-9-7(12-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDPYVLIFPFCNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization Strategies of 4 5 Methyl 1,3 Oxazol 2 Yl Butanoic Acid

Reactivity Profile of the 1,3-Oxazole Ring

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing both oxygen and nitrogen atoms. thepharmajournal.comderpharmachemica.com This structure imparts a unique reactivity profile. Oxazole (B20620) is considered a weakly basic compound due to the pyridine-like nitrogen atom at position 3, which can be protonated or alkylated. pharmaguideline.comwikipedia.org The ring's aromaticity is derived from the delocalization of six π-electrons, though it is less pronounced than in heterocycles like thiazole. wikipedia.org

The reactivity towards substitution is position-dependent. For electrophilic aromatic substitution, the reaction typically occurs at the C5 position, especially when the ring is activated by electron-donating groups. thepharmajournal.comwikipedia.orgnumberanalytics.com Nucleophilic substitution is generally uncommon unless a good leaving group is present at the C2 position. wikipedia.orgnumberanalytics.comtandfonline.com The acidity of the ring protons follows the order C2 > C5 > C4, making the C2 position the most susceptible to deprotonation, though in the subject molecule, both C2 and C5 are substituted. thepharmajournal.comtandfonline.com

The oxazole ring and its substituents are susceptible to oxidation, though the outcome depends on the reagent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to ring cleavage or oxidation of alkyl side chains. pharmaguideline.comslideshare.net For 4-(5-methyl-1,3-oxazol-2-yl)butanoic acid, the methyl group at the C5 position is a potential site for oxidation to a carboxylic acid group under controlled conditions with KMnO₄. researchgate.netresearchgate.net However, harsh conditions may result in the degradation of the oxazole ring itself. pharmaguideline.com In contrast, the oxazole ring is generally reported to be stable towards hydrogen peroxide (H₂O₂). slideshare.net

| Oxidizing Agent | Potential Reaction Site | Expected Product | Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | C5-Methyl Group | 2-(4-carboxypropyl)-1,3-oxazole-5-carboxylic acid | Requires controlled conditions to avoid ring cleavage. researchgate.net |

| Hydrogen Peroxide (H₂O₂) | Oxazole Ring | No reaction | The oxazole ring is generally stable to H₂O₂. slideshare.net |

The choice of reducing agent is critical, as harsh conditions can lead to the cleavage of the oxazole ring, often resulting in open-chain products. pharmaguideline.com

Lithium Aluminum Hydride (LiAlH₄): As a powerful reducing agent, LiAlH₄ will readily reduce the butanoic acid moiety to the corresponding primary alcohol, 4-(5-methyl-1,3-oxazol-2-yl)butan-1-ol. commonorganicchemistry.com However, its effect on the oxazole ring is more complex. Strong hydrides can potentially induce ring opening. pharmaguideline.comacs.org Therefore, the reduction of the entire molecule must be carefully managed to preserve the heterocyclic core.

Sodium Borohydride (NaBH₄): This is a much milder reducing agent and is generally incapable of reducing carboxylic acids or esters under standard conditions. imperial.ac.ukcarewellpharma.in It is therefore expected to be unreactive toward both the butanoic acid group and the stable aromatic oxazole ring of the title compound.

| Reducing Agent | Reactive Moiety | Expected Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Butanoic Acid | 4-(5-methyl-1,3-oxazol-2-yl)butan-1-ol | This is a potent reagent; potential for oxazole ring cleavage exists under harsh conditions. pharmaguideline.comcommonorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Butanoic Acid & Oxazole Ring | No reaction | NaBH₄ is not strong enough to reduce carboxylic acids or the aromatic oxazole ring. carewellpharma.in |

Direct substitution on the oxazole ring of this compound is challenging due to the existing substitution pattern.

Electrophilic Substitution: The most reactive position for electrophilic attack on an oxazole ring is C5, followed by C4. thepharmajournal.compharmaguideline.com Since the C5 position is occupied by a methyl group, any potential electrophilic substitution (e.g., halogenation) would likely be directed to the C4 position. The presence of the electron-donating methyl group at C5 may facilitate this reaction.

Nucleophilic Substitution: Nucleophilic aromatic substitution on an oxazole ring is rare and generally requires the presence of a good leaving group, most commonly a halogen, at the C2 position. wikipedia.orgtandfonline.com As the subject molecule does not possess such a leaving group, direct nucleophilic substitution on the ring is not a feasible pathway.

Reactivity of the Butanoic Acid Moiety

The butanoic acid portion of the molecule exhibits typical carboxylic acid reactivity, providing a reliable handle for various chemical transformations. vedantu.com These reactions are fundamental for creating derivatives such as esters and amides.

Key transformations include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst, such as sulfuric acid, yields the corresponding ester. gcsescience.comyoutube.com This reaction is a straightforward method for modifying the polarity and steric bulk of the side chain.

Amide Formation: The carboxylic acid can be converted into an amide by reaction with an amine. This transformation typically requires activation of the carboxyl group, which can be achieved by first converting it to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). thermofisher.com

Reduction: As mentioned previously, the carboxylic acid can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. commonorganicchemistry.com

Salt Formation: As a typical acid, it reacts with bases like sodium hydroxide (B78521) to form the corresponding carboxylate salt, sodium 4-(5-methyl-1,3-oxazol-2-yl)butanoate. youtube.combyjus.com

| Reaction Type | Reagent(s) | Product Class |

|---|---|---|

| Esterification | Alcohol (R-OH), H₂SO₄ (cat.) | Ester |

| Amide Formation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (R-NH₂) | Amide |

| Amide Formation (Direct Coupling) | Amine (R-NH₂), DCC | Amide |

| Reduction | LiAlH₄ | Primary Alcohol |

| Neutralization | NaOH | Carboxylate Salt |

Functional Group Interconversions and Modifications

Functional group interconversion is a key strategy in synthetic chemistry for creating analogs and probing structure-activity relationships. solubilityofthings.comnumberanalytics.com For this compound, this involves leveraging the distinct reactivities of the oxazole ring and the carboxylic acid chain. organic-chemistry.orgoup.com

Derivatives can be systematically generated by applying the reactions outlined in the previous sections. For instance, the carboxylic acid can be converted to a wide array of esters and amides, introducing different alkyl, aryl, or functionalized groups. nih.gov Simultaneously, the alcohol derivative, obtained from the reduction of the acid, serves as a precursor for further modifications, such as conversion to alkyl halides or ethers. On the other end of the molecule, the C5-methyl group on the oxazole ring represents another point for modification, potentially through oxidation to a carboxylic acid, which could then undergo its own set of derivatization reactions.

Strategies for Directed Structural Modifications and Analog Development

The development of analogs from this compound can be approached through several strategic derivatization methods. derpharmachemica.comresearchgate.net A primary strategy is intermediate derivatization, which utilizes the parent molecule as a scaffold for systematic chemical modifications.

This approach focuses on two main vectors of diversification:

Modification of the Carboxylic Acid Side Chain: This is the most direct route for analog development. A library of compounds can be generated by creating a variety of esters and amides. This strategy allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and hydrogen bonding capacity, which can be critical for biological applications.

Modification of the Oxazole Ring: While more challenging, modifications to the heterocycle can explore the importance of this core structure. This includes potential electrophilic substitution at the C4 position or oxidation of the C5-methyl group.

A complementary strategy involves the total synthesis of analogs where the building blocks are altered. For example, by using different α-haloketones or amides in a Robinson-Gabriel-type synthesis, one could introduce different substituents at the C5 position of the oxazole ring, moving beyond simple modification of the methyl group. pharmaguideline.com This bottom-up approach allows for more profound structural changes to the heterocyclic core.

Advanced Spectroscopic and Analytical Characterization of 4 5 Methyl 1,3 Oxazol 2 Yl Butanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data is necessary for the definitive structural assignment of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid. This would involve analyzing the chemical shifts, coupling constants, and signal integrations to confirm the connectivity of atoms within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the methyl protons on the oxazole (B20620) ring, the single proton on the oxazole ring, and the protons of the butanoic acid chain. The chemical environment of each proton would influence its specific chemical shift, and spin-spin coupling between adjacent protons would result in characteristic splitting patterns. Without experimental data, a precise analysis cannot be provided.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would provide crucial information by showing a distinct peak for each unique carbon atom in the molecule, including the carbons of the oxazole ring, the methyl group, and the butanoic acid chain. The chemical shifts would confirm the presence of the carboxylic acid group and the heterocyclic ring. However, no published spectra are available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complex Signal Assignments and Stereochemical Confirmation

Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in assigning the proton and carbon signals definitively by showing correlations between them. These advanced analyses are essential for complex structures but are contingent on the availability of primary spectral data, which is currently lacking.

Mass Spectrometry (MS) Techniques

Mass spectrometry is vital for determining the molecular weight and elemental composition of a compound and for gaining insight into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide an exact mass measurement for this compound, allowing for the unambiguous determination of its molecular formula. This is a critical step in the characterization of any new chemical entity, but no such measurement has been found in the public literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that would be used to generate ions of the molecule, typically the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, for mass analysis. While predicted m/z values can be calculated, no experimental ESI-MS data has been reported.

Based on a comprehensive search of available scientific literature and databases, detailed experimental data for the specific analytical characterization of this compound, as required by the outlined sections, is not publicly available.

Detailed research findings, including specific data from Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography for this particular compound could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and includes the specified data tables and detailed research findings for this compound. To attempt to do so would require speculation or the use of data from related but structurally distinct compounds, which would violate the core requirement of focusing solely on the specified chemical.

Computational and Theoretical Studies on 4 5 Methyl 1,3 Oxazol 2 Yl Butanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties by modeling the electron density. irjweb.com For 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), would be employed to investigate its fundamental chemical nature. irjweb.comresearchgate.net

Molecular Geometry Optimization

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the molecule's atoms, known as geometry optimization. This process computationally finds the lowest energy structure, providing key information on bond lengths, bond angles, and dihedral (torsion) angles. biointerfaceresearch.com The optimized geometry is essential for all subsequent calculations, as it represents the most probable conformation of the molecule. researchgate.net For this compound, optimization would reveal the planarity of the oxazole (B20620) ring and the preferred spatial orientation of the flexible butanoic acid side chain. irjweb.com

Table 1: Predicted Optimized Geometrical Parameters for this compound The following data are representative values based on DFT studies of similar oxazole and carboxylic acid structures. irjweb.com

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| O1-C2 (oxazole) | 1.37 | |

| N3-C2 (oxazole) | 1.31 | |

| C4-C5 (oxazole) | 1.36 | |

| C=O (carboxyl) | 1.22 | |

| C-O (carboxyl) | 1.35 | |

| **Bond Angles (°) ** | ||

| C2-O1-C5 | 105.5 | |

| O1-C2-N3 | 115.0 | |

| C2-N3-C4 | 108.5 | |

| O-C=O (carboxyl) | 124.0 | |

| Dihedral Angles (°) | ||

| C5(oxazole)-C2-C(chain)-C(chain) | ~180 |

Prediction of Electronic Properties (e.g., HOMO-LUMO Gap, Chemical Potentials, Electrophilicity, Nucleophilicity)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a large gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Global Nucleophilicity Index (N): Quantifies the ability of a molecule to donate electrons. researchgate.net

Table 2: Predicted Electronic Properties and Global Reactivity Descriptors The following data are representative values based on DFT studies of similar oxazole derivatives. irjweb.comresearchgate.net

| Property | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.50 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.25 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.25 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.875 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.625 |

| Global Electrophilicity Index | ω | μ² / 2η | 2.87 |

| Global Nucleophilicity Index | N | EHOMO - EHOMO(TCE) | 3.55 |

| Where EHOMO(TCE) refers to the HOMO energy of tetracyanoethylene, a reference molecule. |

Natural Bond Orbital (NBO) Analysis for Stability and Reactivity Insights

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (delocalization) between filled (donor) and empty (acceptor) orbitals. biointerfaceresearch.comresearchgate.net The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction and greater molecular stability arising from that specific electron delocalization. researchgate.net For this compound, NBO analysis would identify key stabilizing interactions, such as those between the lone pairs on the oxygen and nitrogen atoms of the oxazole ring and the adjacent anti-bonding orbitals.

Molecular Modeling and Docking for Theoretical Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein receptor. nih.govresearchgate.net This method is instrumental in drug discovery for predicting binding affinity and identifying key interactions that stabilize the ligand-receptor complex. nih.gov

The process involves:

Obtaining the 3D structures of the ligand (from DFT optimization) and the target protein (often from a database like the Protein Data Bank).

Defining a binding site on the protein.

Using a docking algorithm to explore various orientations and conformations of the ligand within the binding site.

Scoring the resulting poses based on binding energy to predict the most favorable interaction. researchgate.net

Docking studies could reveal potential hydrogen bonds between the carboxylic acid group of the molecule and amino acid residues (like arginine or lysine) in a target protein, as well as hydrophobic interactions involving the oxazole ring. nih.govresearchgate.net

Investigation of Tautomerism and Conformational Analysis

Computational methods are ideal for exploring the different structural forms a molecule can adopt.

Tautomerism: While the primary structure of this compound is stable, theoretical calculations could investigate the relative energies of any potential, less common tautomers. For the carboxylic acid group, the keto-enol tautomerism is a possibility, although the keto form is overwhelmingly favored for simple carboxylic acids.

Conformational Analysis: The butanoic acid side chain is flexible due to the presence of single bonds. Rotating these bonds leads to different spatial arrangements called conformers. By systematically rotating the key dihedral angles and calculating the energy of each resulting structure, a potential energy surface can be mapped. This analysis identifies the lowest-energy (most stable) conformers and the energy barriers between them, providing insight into the molecule's flexibility and the shapes it is most likely to adopt.

Prediction of Reaction Mechanisms and Transition States

DFT calculations can be used to model the entire pathway of a chemical reaction. This involves identifying the structures of reactants, products, and any intermediates. Crucially, this method can locate the transition state —the highest energy point along the reaction coordinate—which determines the reaction's activation energy and, consequently, its rate. For instance, the mechanism of a potential cyclization reaction or esterification of the butanoic acid group could be modeled to understand the energetic feasibility and stereochemical outcome of the process.

Retrosynthetic Analysis of 4 5 Methyl 1,3 Oxazol 2 Yl Butanoic Acid

Fundamental Principles and Terminology of Retrosynthesis

Retrosynthesis is a problem-solving technique that transforms the structure of a target molecule into a sequence of progressively simpler structures. This is achieved by mentally cleaving bonds in a reverse-synthetic manner, a process known as disconnection. Each disconnection corresponds to a known and reliable chemical reaction performed in the forward synthetic direction. lkouniv.ac.in

The process begins with the target molecule and works backward, with each step generating precursor molecules. This continues until simple, readily available starting materials are identified. Key terminology in retrosynthesis includes:

Target Molecule (TM): The desired final compound.

Disconnection: The imaginary breaking of a bond to simplify the molecule.

Synthon: An idealized fragment, usually a cation or anion, resulting from a disconnection. It may not be a stable species.

Synthetic Equivalent: A real chemical reagent that provides the synthon.

Functional Group Interconversion (FGI): The conversion of one functional group into another to facilitate a disconnection or to prepare for a subsequent synthetic step. lkouniv.ac.inresearchgate.net

The primary goal of this analytical process is to devise an efficient and practical synthetic route.

Strategic Disconnections

The selection of which bonds to disconnect is crucial for an effective retrosynthetic analysis. Strategic disconnections are those that lead to significant simplification of the molecular structure and result in stable or readily accessible precursors.

For 4-(5-methyl-1,3-oxazol-2-yl)butanoic acid, a key C-C bond to consider for disconnection is the one between the oxazole (B20620) ring and the butanoic acid side chain. Specifically, the bond between C2 of the oxazole and the adjacent methylene (B1212753) group of the butanoic acid chain is a logical choice.

This disconnection simplifies the molecule into two main fragments: a 2-substituted-5-methyloxazole synthon and a butanoic acid synthon. This is a strategic choice as it breaks the molecule into its two principal components, the heterocyclic ring and the aliphatic acid chain.

Another potential C-C disconnection lies within the butanoic acid chain itself. However, this is generally less favorable as it leads to smaller fragments that might require more steps to assemble.

Table 1: Key C-C Disconnections and Corresponding Synthons

| Disconnection Point | Synthon 1 (Oxazole Fragment) | Synthon 2 (Butanoic Acid Fragment) |

| C2 (oxazole) - Cα (butanoic acid) | An electrophilic synthon at C2 of the 5-methyloxazole (B9148) ring. | A nucleophilic synthon at the α-carbon of the butanoic acid chain. |

| Cα - Cβ or Cβ - Cγ within the butanoic acid chain | A more complex oxazole-containing fragment. | A smaller, less functionalized fragment (e.g., an ethyl or methyl synthon). |

The oxazole ring itself is a prime candidate for C-X disconnections. The oxazole ring is composed of carbon, nitrogen, and oxygen atoms, and breaking the C-N and C-O bonds within the ring can reveal simpler acyclic precursors.

A common strategy for oxazole synthesis involves the formation of the ring from a precursor containing the necessary C, N, and O atoms in a linear arrangement. Therefore, a retrosynthetic disconnection of the oxazole ring would involve cleaving both a C-O and a C-N bond. For a 2,5-disubstituted oxazole, this typically leads back to an α-haloketone and an amide. ijpsonline.com

Table 2: C-X Disconnections for the Oxazole Ring

| Disconnection Type | Precursor Fragments |

| Double C-X Disconnection | An α-haloketone (providing the C4, C5, and methyl group) and an amide (providing C2, N, and O). |

Functional Group Interconversions (FGI) and Transpositions in Retrosynthetic Pathways

Functional group interconversions are essential for manipulating the reactivity of a molecule to enable a desired disconnection or to prepare for a synthetic transformation. In the retrosynthesis of this compound, several FGIs can be envisioned.

The carboxylic acid group of the butanoic acid chain can be retrosynthetically converted into other functional groups that might be more suitable for certain bond-forming reactions. For instance, the carboxylic acid can be seen as arising from the oxidation of a primary alcohol or an aldehyde. imperial.ac.uk It could also be derived from the hydrolysis of an ester or a nitrile. This FGI approach opens up a wider range of potential precursors.

For example, converting the carboxylic acid to an ester could facilitate a Claisen condensation-type reaction in the forward synthesis to form the C-C bond between the oxazole and the side chain.

Table 3: Potential Functional Group Interconversions

| Functional Group in Target Molecule | Precursor Functional Group | Corresponding Forward Reaction |

| Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) | Oxidation |

| Carboxylic Acid (-COOH) | Ester (-COOR) | Hydrolysis |

| Carboxylic Acid (-COOH) | Nitrile (-CN) | Hydrolysis |

Identification of Readily Available Precursors and Synthons

Based on the disconnections and FGIs discussed, we can identify plausible synthons and their corresponding commercially available synthetic equivalents.

Following the C-C disconnection between the oxazole ring and the side chain, we have an electrophilic 5-methyloxazole synthon and a nucleophilic butanoic acid synthon. A synthetic equivalent for the nucleophilic butanoic acid synthon could be a Grignard reagent derived from a 4-halobutanoic acid ester.

For the oxazole ring construction via C-X disconnection, a key precursor would be an α-haloketone. In this case, 1-chloropropan-2-one is a readily available precursor for the C4-C5-methyl fragment of the oxazole. The remaining C2-N-O fragment can be derived from an amide.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

FGI: Convert the carboxylic acid to an ester (e.g., a methyl ester) to protect the acid functionality during the synthesis of the oxazole ring.

C-C Disconnection: Disconnect the bond between the oxazole C2 and the butanoic acid chain. This leads to a 2-halo-5-methyloxazole and a malonic ester derivative.

C-X Disconnection (Oxazole Ring): Disconnect the 2-halo-5-methyloxazole to an α-haloketone and an amide.

This leads to the identification of the following readily available precursors:

1-Chloropropan-2-one: Provides the C4, C5, and methyl group of the oxazole.

A suitable amide: Provides the C2 and nitrogen of the oxazole.

Diethyl malonate: A common precursor for the butanoic acid side chain.

Table 4: Proposed Precursors and Their Role in the Synthesis

| Precursor | Role in Synthesis |

| 1-Chloropropan-2-one | Provides the C4, C5, and methyl group of the oxazole. |

| Formamide | Can serve as the source for the C2 and N of the oxazole ring. |

| Diethyl malonate | A versatile starting material for the butanoic acid side chain. |

Applications of 4 5 Methyl 1,3 Oxazol 2 Yl Butanoic Acid in Advanced Organic Synthesis

Role as a Synthetic Building Block for Complex Organic Molecules

The bifunctional nature of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid, possessing both a heterocyclic ring and a carboxylic acid, theoretically positions it as a valuable synthon for the construction of more complex molecular architectures. The carboxylic acid can be readily converted into a variety of functional groups, such as esters, amides, and acid chlorides, allowing for its incorporation into larger molecules through standard coupling reactions. libretexts.orgopenstax.orglibretexts.org The 5-methyl-1,3-oxazole ring, being relatively stable, can serve as a core structural element or a pharmacophore in the target molecule.

General synthetic strategies for oxazoles indicate that they can be prepared from a range of precursors, highlighting the accessibility of such heterocyclic systems in organic synthesis. researchgate.netorganic-chemistry.orgnih.gov While no specific complex molecules have been reported to be synthesized from this compound, its structure is analogous to other heterocyclic carboxylic acids that have been utilized in the synthesis of pharmaceuticals and other functional organic compounds.

Utilization as a Reagent in Chemical Transformations

The carboxylic acid moiety of this compound allows it to function as a reagent in various chemical transformations. For instance, it can be used as a proton source or, more commonly, activated to participate in nucleophilic acyl substitution reactions. openstax.org Activation with reagents like thionyl chloride or a carbodiimide (B86325) would generate a more reactive acylating agent. libretexts.orglibretexts.org This activated form could then be used to introduce the 4-(5-methyl-1,3-oxazol-2-yl)butanoyl group into other molecules.

However, there are no specific examples in the provided search results that detail the use of this compound as a specialized reagent for a particular chemical transformation. Its reactivity is expected to be typical of a standard alkanoic acid.

Contribution to the Development of Novel Molecular Scaffolds

Heterocyclic compounds are fundamental in the design of novel molecular scaffolds for drug discovery and materials science. mdpi.commdpi.com The rigid and planar structure of the oxazole (B20620) ring, combined with the flexible butanoic acid linker, could in principle be used to create new three-dimensional molecular frameworks. The nitrogen and oxygen atoms of the oxazole ring can act as coordination sites for metal ions, potentially leading to the formation of metal-organic frameworks (MOFs) or other coordination polymers.

While the concept of using heterocyclic building blocks for scaffold development is well-established, there is no specific information linking this compound to the development of any particular novel molecular scaffolds.

Precursor for Peptidomimetics and Phosphorus-Containing Amino Acid Analogs

The structural features of this compound suggest its potential as a precursor for peptidomimetics. The oxazole ring can act as a bioisosteric replacement for an amide bond or serve as a scaffold to orient amino acid side chains in a specific conformation. nih.gov The butanoic acid chain provides a point of attachment for amino acids or other peptide fragments.

Furthermore, the carboxylic acid can be a starting point for the synthesis of phosphorus-containing amino acid analogs. mdpi.commdpi.com For example, conversion of the carboxylic acid to an appropriate intermediate could be followed by the introduction of a phosphonate (B1237965) or phosphinate group. These phosphorus-containing amino acid analogs are of interest as enzyme inhibitors and for other biomedical applications. mdpi.com

Despite this theoretical potential, no published research has been identified that demonstrates the use of this compound as a precursor for either peptidomimetics or phosphorus-containing amino acid analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves cyclocondensation of precursors like β-keto esters or amides with nitriles under acidic conditions. For example, oxazole ring formation can be achieved via the Robinson-Gabriel synthesis, where a β-keto acid derivative reacts with a nitrile source. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., acetic acid vs. DMF), and catalyst (e.g., PPA or polyphosphoric acid) significantly impact yield and purity. Post-synthesis, the butanoic acid side chain may require deprotection (e.g., saponification of ester precursors) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the oxazole ring’s substitution pattern (e.g., distinguishing 2- vs. 4-substitution) and the butanoic acid chain’s integrity. Aromatic protons in the oxazole ring typically resonate at δ 6.5–8.0 ppm.

- Mass Spectrometry (HRMS): Provides molecular ion ([M+H]) and fragmentation patterns to verify structural motifs.

- HPLC: Used with reverse-phase columns (C18) and UV detection (λ = 210–280 nm) to assess purity, especially for intermediates prone to side reactions (e.g., incomplete cyclization) .

Q. How is X-ray crystallography applied to resolve the crystal structure of this compound?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) requires high-quality crystals grown via slow evaporation (e.g., in ethanol/water). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Structure refinement using SHELXL (via the SHELX suite) includes iterative cycles of least-squares minimization and electron density analysis. Validation tools like PLATON check for missed symmetry or disorder .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for oxazole derivatives?

- Methodological Answer: Discrepancies (e.g., bond length variations in the oxazole ring) may arise from differences in refinement software (SHELXL vs. OLEX2) or experimental resolution. Cross-validation strategies include:

- Comparing displacement parameters (U) to identify disordered regions.

- Re-refining deposited CIF files with updated software versions.

- Using tools like ORTEP-3 for graphical validation of thermal ellipsoids and hydrogen bonding networks .

Q. What strategies optimize reaction conditions to minimize byproducts during synthesis?

- Methodological Answer:

- Stepwise Monitoring: Use TLC or in situ IR to track intermediate formation (e.g., β-keto ester precursors).

- Catalyst Screening: Transition-metal catalysts (e.g., CuI) can accelerate cyclization, reducing side products like unreacted nitriles.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to protic solvents.

- Workflow Example: For tert-butyl ester intermediates (common in butanoic acid synthesis), acidic hydrolysis (HCl/dioxane) minimizes racemization compared to basic conditions .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer:

- Docking Studies: Software like AutoDock Vina models binding to enzymes (e.g., cyclooxygenase-2) by simulating hydrogen bonds between the oxazole ring’s nitrogen atoms and active-site residues.

- MD Simulations: GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories.

- QSAR Analysis: Correlates substituent effects (e.g., methyl group position) with bioactivity using descriptors like logP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.